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molecular formula C13H12ClN3O3 B8470428 Benzamide,2-(acetyloxy)-5-chloro-n-1(2h)-pyridazinyl-

Benzamide,2-(acetyloxy)-5-chloro-n-1(2h)-pyridazinyl-

Cat. No. B8470428
M. Wt: 293.70 g/mol
InChI Key: UKEGVMLOXDSPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700655B2

Procedure details

Using 2-acetoxy-5-chlorobenzoic acid and 2-aminopyridazine as the raw materials, the same operation as the Example 198(3) gave the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-aminopyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
19.7%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:6]=1[C:7]([OH:9])=O)(=[O:3])[CH3:2].[NH2:15][N:16]1[CH:21]=[CH:20][CH:19]=[CH:18][NH:17]1>>[C:1]([O:4][C:5]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][C:6]=1[C:7]([NH:15][N:16]1[CH:21]=[CH:20][CH:19]=[CH:18][NH:17]1)=[O:9])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=O)O)C=C(C=C1)Cl
Step Two
Name
2-aminopyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1NC=CC=C1
Step Three
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=O)NN2NC=CC=C2)C=C(C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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